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Compound of Interest

Compound Name: 8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12105241 Get Quote

This technical guide provides a comprehensive overview of the structure elucidation of 8-Aza-
7-bromo-7-deazaguanosine, a modified nucleoside with potential applications in drug

development. The document is intended for researchers, scientists, and professionals in the

field of medicinal chemistry and drug discovery. It details the synthetic pathways, spectroscopic

analysis, and general mechanisms of action relevant to this class of compounds.

Introduction
8-Aza-7-deazapurine nucleosides are a class of purine analogues that have garnered

significant interest in medicinal chemistry due to their diverse biological activities, including

anticancer, antiviral, and antibacterial properties.[1][2] The replacement of the C8 and N7

atoms in the purine ring with a nitrogen and a carbon atom, respectively, alters the electronic

and steric properties of the nucleobase, leading to unique interactions with biological targets.[1]

The introduction of a bromine atom at the 7-position further modifies the molecule's properties

and provides a handle for further chemical modifications.[1] This guide focuses on the

structural characterization of 8-Aza-7-bromo-7-deazaguanosine, providing a detailed account

of the synthetic procedures and analytical techniques employed in its identification.

Synthesis and Characterization
The synthesis of 8-Aza-7-bromo-7-deazaguanosine analogues involves a multi-step process

starting from appropriately substituted pyrazolo[3,4-d]pyrimidine precursors.[1] The structural

confirmation of the final compound and its intermediates relies heavily on a combination of
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spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Synthetic Pathway
The synthesis of a 7-bromo-8-aza-7-deazaguanosine analogue (compound 4) has been

reported through the deprotection of a 2-bromo-6-methoxy precursor.[1] The key steps involve

the glycosylation of a brominated 8-aza-7-deazapurine base followed by chemical

modifications to yield the final guanosine analogue.

Synthetic Pathway to 7-bromo-8-aza-7-deazaguanosine analogue 4

3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Purine base C)

Glycosylation

Protected Ribofuranose

Compound 27
(Protected 2,7-dibromo-8-aza-7-deazapurine nucleoside)

Formation of N-glycosidic bond

Deprotection with NH3/MeOH at 120 °C

Compound 4
(7-bromo-8-aza-7-deazaguanosine analogue)

Substitution of 2-bromo with NH2 and deprotection
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Caption: Synthetic route to 7-bromo-8-aza-7-deazaguanosine analogue 4.
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Spectroscopic Data
While the explicit spectroscopic data for 8-Aza-7-bromo-7-deazaguanosine is not readily

available in the reviewed literature, data for closely related analogues provides a strong basis

for its structural confirmation. The following tables summarize the ¹H NMR, ¹³C NMR, and

HRMS data for key intermediates and analogues.

Table 1: ¹H NMR Data of a Related 8-Aza-7-deazapurine Nucleoside

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-amino-8-aza-7-

deazaadenosine (5)
DMSO-d6

8.98, 8.50 (br, 1H, NH), 8.10,

7.86 (br, 1H, NH), 6.23 (br, 1H,

NH), 6.01 (br, 1H, NH), 5.93 (d,

J = 4.4 Hz, 1H, 1′-H), 5.25 (d, J

= 5.6 Hz, 1H, 2′-OH), 5.01 (d, J

= 4.0 Hz, 1H, 3′-OH), 4.78–

4.96(m, 1H, 5′-OH), 4.55–4.74

(m, 1H, NH), 4.40–4.54 (m,

1H, 2′-H), 4.07–4.24 (m, 1H,

3′-H), 3.76–3.92 (m, 1H, 4′-H),

3.36–3.58 (m, 2H, 5′-H)[1]

Table 2: Mass Spectrometry Data of a Related 8-Aza-7-deazapurine Nucleoside

Compound Ionization Mode Calculated [M+H]⁺ Found [M+H]⁺

2-amino-8-aza-7-

deazaadenosine (5)
ESI 298.1264 298.1265[1]

Experimental Protocols
The successful synthesis and characterization of 8-Aza-7-bromo-7-deazaguanosine and its

analogues require meticulous experimental procedures.
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Synthesis of 7-bromo-8-aza-7-deazaguanosine analogue
(4)
The synthesis of the target analogue is achieved through the deprotection of compound 27 (a

protected 2,7-dibromo-8-aza-7-deazapurine nucleoside).[1]

Procedure:

Compound 27 is deprotected using a solution of ammonia in methanol (NH₃/MeOH).

The reaction mixture is heated to 120 °C in a sealed vessel.

During this process, the bromo-substituent at the 2-position is substituted by an amino

group, and the protecting groups on the ribose moiety are removed.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to afford the 7-bromo-8-aza-7-

deazaguanosine analogue 4.[1]

NMR Spectroscopy
NMR spectra are recorded on a 400 MHz or higher field spectrometer.[1]

¹H NMR:

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise

ratio.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

¹³C NMR:

The spectrum is acquired using a proton-decoupled pulse sequence.
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Chemical shifts are referenced to the solvent peak.

2D NMR (HMBC):

Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish

long-range correlations between protons and carbons, which is crucial for assigning the

glycosylation site (N⁸ vs. N⁹).[1]

Mass Spectrometry
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) mass analyzer.[2]

The sample is dissolved in a suitable solvent (e.g., methanol).

The solution is infused into the ESI source.

Data is acquired in positive ion mode.

The measured mass-to-charge ratio (m/z) is compared with the calculated value for the

protonated molecule [M+H]⁺ to confirm the elemental composition.

Structure Elucidation Workflow
The definitive identification of 8-Aza-7-bromo-7-deazaguanosine relies on a systematic

workflow integrating synthesis and various analytical techniques.
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Structure Elucidation Workflow
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Caption: General workflow for the structure elucidation of novel nucleosides.

Biological Activity and Signaling Pathways
8-Aza-7-deazapurine nucleosides have been reported to exhibit significant anticancer activity.

[1] The general mechanism of action for many nucleoside analogues involves their intracellular

activation and subsequent interference with nucleic acid metabolism.

General Anticancer Mechanism of Nucleoside
Analogues
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Nucleoside analogues typically enter the cell via nucleoside transporters and are then

phosphorylated by intracellular kinases to their active triphosphate forms.[3] These

triphosphates can then inhibit DNA and/or RNA polymerases or be incorporated into growing

nucleic acid chains, leading to chain termination and induction of apoptosis.[4]
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General Anticancer Signaling Pathway for Nucleoside Analogues
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Caption: Generalized mechanism of action for nucleoside analogue anticancer drugs.
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Conclusion
The structure elucidation of 8-Aza-7-bromo-7-deazaguanosine is a multifaceted process that

combines organic synthesis with advanced spectroscopic analysis. While specific spectral data

for this exact compound is limited in the public domain, the established methodologies and

data from closely related analogues provide a robust framework for its characterization. The

potential of 8-aza-7-deazapurine nucleosides as therapeutic agents underscores the

importance of continued research in this area, including the detailed investigation of their

mechanisms of action and structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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